molecular formula C18H32BNO4 B13492123 tert-Butyl (4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclohexyl)carbamate

tert-Butyl (4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclohexyl)carbamate

Cat. No.: B13492123
M. Wt: 337.3 g/mol
InChI Key: IUYPKDKVUHJQKZ-UHFFFAOYSA-N
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Description

tert-Butyl (4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclohexyl)carbamate is an organic compound that features a boronate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity. It is often used as an intermediate in the synthesis of more complex molecules.

Preparation Methods

The synthesis of tert-Butyl (4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclohexyl)carbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including substitution and coupling reactions, to introduce the boronate ester group . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl (4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclohexyl)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclohexyl)carbamate involves its ability to act as a boronate ester. This allows it to participate in various chemical reactions, such as coupling reactions, where it can form bonds with other molecules. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes .

Comparison with Similar Compounds

Similar compounds include:

These compounds share the boronate ester group but differ in their overall structure and reactivity. The unique structure of tert-Butyl (4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclohexyl)carbamate makes it particularly useful in specific synthetic applications.

Properties

Molecular Formula

C18H32BNO4

Molecular Weight

337.3 g/mol

IUPAC Name

tert-butyl N-[4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexyl]carbamate

InChI

InChI=1S/C18H32BNO4/c1-16(2,3)22-15(21)20-14-10-8-13(9-11-14)12-19-23-17(4,5)18(6,7)24-19/h12,14H,8-11H2,1-7H3,(H,20,21)

InChI Key

IUYPKDKVUHJQKZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCC(CC2)NC(=O)OC(C)(C)C

Origin of Product

United States

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